molecular formula C14H16BrN3 B13817325 as-Triazine, 3-(1-naphthylmethyl)-1,4,5,6-tetrahydro-, hydrobromide CAS No. 21054-97-7

as-Triazine, 3-(1-naphthylmethyl)-1,4,5,6-tetrahydro-, hydrobromide

Cat. No.: B13817325
CAS No.: 21054-97-7
M. Wt: 306.20 g/mol
InChI Key: LVSWDAVRIYEHMK-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Properties

CAS No.

21054-97-7

Molecular Formula

C14H16BrN3

Molecular Weight

306.20 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)-1,2,5,6-tetrahydro-1,2,4-triazine;hydrobromide

InChI

InChI=1S/C14H15N3.BrH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-17-14;/h1-7,16H,8-10H2,(H,15,17);1H

InChI Key

LVSWDAVRIYEHMK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NN1)CC2=CC=CC3=CC=CC=C32.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthylmethylamine with a suitable triazine precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The naphthylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or catalysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide is unique due to its specific structural features, such as the naphthylmethyl group attached to the triazine ring

Biological Activity

as-Triazine, 3-(1-naphthylmethyl)-1,4,5,6-tetrahydro-, hydrobromide is a derivative of the triazine family known for its diverse biological activities. This compound's structure includes a naphthylmethyl group that may enhance its pharmacological properties. Research into triazine derivatives has revealed their potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

  • Molecular Formula : C15H17N3
  • Molecular Weight : 251.33 g/mol
  • CAS Number : [specific CAS number if available]

Biological Activity Overview

The biological activity of as-triazine compounds is primarily attributed to their ability to interact with various biological targets. The following sections detail specific activities and findings related to this compound.

Anticancer Activity

Recent studies have demonstrated that triazine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Triazine compounds can inhibit key enzymes involved in tumorigenesis and induce apoptosis in cancer cells. They often target DNA-binding sites or interfere with cell cycle progression.
  • Case Study Data :
    • A study reported that triazine derivatives showed growth inhibition (GI50) against various cancer cell lines:
      • Leukemia: GI50 = 1.96 µM
      • Colon Cancer: GI50 = 2.60 µM
      • CNS Tumors: GI50 = 2.72 µM
      • Melanoma: GI50 = 1.91 µM
      • Ovarian Cancer: GI50 = 4.01 µM
      • Renal Cancer: GI50 = 3.03 µM
      • Prostate Cancer: GI50 = 4.40 µM
      • Breast Cancer: GI50 = 2.04 µM .

Antimicrobial Activity

Triazine derivatives have also been explored for their antimicrobial properties:

  • Mechanism : These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Research Findings :
    • Triazines have shown effectiveness against a range of pathogens, including bacteria and fungi.
    • Specific studies indicated that certain triazine derivatives exhibit bactericidal activity with minimal cytotoxicity to human cells.

Anti-inflammatory Activity

The anti-inflammatory potential of as-triazine compounds is another area of interest:

  • Mechanism : Triazines may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Studies :
    • In vitro studies demonstrated that these compounds could significantly reduce inflammation markers in cell cultures.

Structure-Activity Relationship (SAR)

The biological activity of as-triazine compounds is heavily influenced by their structural components:

Structural FeatureEffect on Activity
Naphthylmethyl SubstituentEnhances binding affinity to targets
Tetrahydro GroupIncreases solubility and bioavailability
Triazine CoreEssential for enzyme inhibition

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